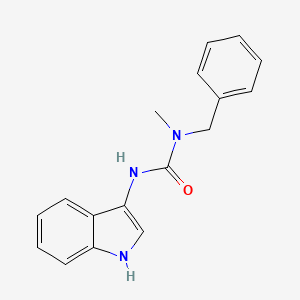

1-benzyl-3-(1H-indol-3-yl)-1-methylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-benzyl-3-(1H-indol-3-yl)-1-methylurea is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural and synthetic chemistry due to their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(1H-indol-3-yl)-1-methylurea typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form indoles . The subsequent steps include N-alkylation and urea formation. For instance, the reaction of 1H-indole-3-carbaldehyde with benzyl bromide in the presence of a base can yield the desired benzylated indole .

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize waste and energy consumption .

Análisis De Reacciones Químicas

Types of Reactions

1-benzyl-3-(1H-indol-3-yl)-1-methylurea can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindoles or other oxidized derivatives.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindoles, while substitution reactions can produce halogenated or nitrated indoles .

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

1-benzyl-3-(1H-indol-3-yl)-1-methylurea can undergo various chemical reactions including:

- Oxidation : The indole ring can be oxidized to form oxindoles.

- Reduction : Reduction reactions can yield indoline derivatives.

- Substitution : Electrophilic substitution can introduce different substituents onto the indole ring.

These reactions allow for the synthesis of more complex molecules and materials, making this compound a versatile building block in organic synthesis.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects:

- Anticancer Activity : Research indicates that this compound exhibits significant antitumor properties. Studies have shown it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The compound disrupts the cell cycle and activates caspases, crucial for apoptosis, while also potentially inhibiting angiogenesis (the formation of new blood vessels necessary for tumor growth) .

- Neuroprotective Effects : Preliminary findings suggest that this compound may protect neuronal cells from damage and inflammation, indicating potential applications in treating neurodegenerative diseases .

Antimicrobial Activity

Although primarily studied for anticancer effects, there is emerging interest in its antimicrobial properties. Initial screenings suggest activity against certain bacteria and fungi, warranting further investigation to quantify this activity .

Antitumor Efficacy Study

In a notable study involving various cancer cell lines, this compound was tested for its ability to inhibit tumor growth. Results indicated a significant reduction in tumor size in vivo compared to control groups. This highlights the compound's potential as a lead candidate for further development in cancer therapeutics .

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Inhibits proliferation, induces apoptosis | |

| Neuroprotective | Prevents neuronal damage and inflammation | |

| Antimicrobial | Potential activity against specific pathogens |

Toxicity and Safety Profile

Toxicological assessments are essential for evaluating the safety of new compounds. Preliminary data suggest that this compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicity studies are necessary to establish safe usage parameters .

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for therapeutic development, particularly in oncology and neuroprotection. Future research should focus on:

- Detailed mechanistic studies to elucidate pathways involved in its biological effects.

- Expanded toxicity studies to ensure safety in clinical applications.

- Exploration of its potential as a multi-target drug in combination therapies.

Mecanismo De Acción

The mechanism of action of 1-benzyl-3-(1H-indol-3-yl)-1-methylurea involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .

Comparación Con Compuestos Similares

Similar Compounds

1H-indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.

1-benzyl-3-methyl-2-phenylindole: Another indole derivative with similar synthetic routes and applications.

Uniqueness

1-benzyl-3-(1H-indol-3-yl)-1-methylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

1-Benzyl-3-(1H-indol-3-yl)-1-methylurea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a urea moiety linked to an indole structure, which is known for its diverse biological activities. The presence of the benzyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

Biological Activity Overview

The biological activities of this compound can be categorized into two main areas: anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit significant anticancer properties. A study demonstrated that indole derivatives could inhibit the proliferation of human breast cancer cells (MCF-7 and MDA-MB-231) with a notable potency increase compared to their parent compounds. For instance, similar compounds have shown IC50 values as low as 0.05 µM, indicating a high level of efficacy against estrogen-responsive cancer cells .

Mechanism of Action:

The anticancer activity is primarily attributed to:

- Induction of G1 cell cycle arrest.

- Downregulation of estrogen receptor-alpha protein levels.

- Enhanced efficacy when combined with tamoxifen, leading to improved growth inhibition in breast cancer models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research on related indole derivatives indicates that these compounds possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against various pathogens, including multidrug-resistant strains .

Mechanism of Action:

The antimicrobial action is believed to involve:

- Disruption of microbial cell membranes.

- Inhibition of key metabolic pathways within bacterial cells.

Comparative Analysis

The following table summarizes the biological activities and mechanisms of related indole derivatives:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) | Mechanism of Action |

|---|---|---|---|

| 1-Benzyl-I3C | 0.05 µM | Not specified | G1 arrest, ER downregulation |

| Tris(1H-Indol-3-yl)methylium salts | Not specified | 0.25 - 2.0 µg/mL | Membrane disruption, metabolic inhibition |

| This compound | Potentially significant | Under investigation | TBD |

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Case Study 1: Breast Cancer Inhibition

A study focused on the effects of indole derivatives on MCF-7 cells demonstrated that these compounds could significantly reduce cell proliferation and induce apoptosis through specific signaling pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of tris(indol-3-yl)methylium salts, revealing their effectiveness against resistant bacterial strains in both in vitro and in vivo models. This study highlighted the potential for developing new antimicrobial agents based on indole structures .

Propiedades

IUPAC Name |

1-benzyl-3-(1H-indol-3-yl)-1-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-20(12-13-7-3-2-4-8-13)17(21)19-16-11-18-15-10-6-5-9-14(15)16/h2-11,18H,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYWDXDPGKSFGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.